

Application Notes: Mycelial Growth Inhibition Assay Protocol for Fenfuram

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Compound of Interest

Compound Name: Fenfuram

Cat. No.: B166968

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Introduction

Fenfuram is a systemic furanilide fungicide used to control various fungal pathogens in cereals, particularly bunts and smuts, often applied as a seed treatment.[1][2] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II).[1][2][3] By blocking this enzyme, **Fenfuram** disrupts cellular respiration and energy production, ultimately leading to the cessation of fungal growth.[3] The mycelial growth inhibition assay is a fundamental in vitro method used to determine the efficacy of fungicides like **Fenfuram** by quantifying their ability to inhibit the vegetative growth of a target fungus on an amended agar medium.[4][5] This protocol provides a detailed procedure for evaluating **Fenfuram**'s antifungal activity and determining its half-maximal effective concentration (EC50).

Principle

The assay, often referred to as the "poisoned food technique" or "amended agar method," involves introducing varying concentrations of the test fungicide into a fungal growth medium (e.g., Potato Dextrose Agar - PDA).[4][6] Mycelial plugs from an actively growing fungal culture are then placed on these plates.[7][8] The radial growth of the fungal colony is measured after a specific incubation period and compared to the growth on a fungicide-free control plate. The percentage of growth inhibition is then calculated to assess the fungicide's potency.

Experimental Protocol

Materials

- **Fenfuram** (analytical grade)
- Dimethyl sulfoxide (DMSO) or other suitable solvent
- Sterile distilled water
- Potato Dextrose Agar (PDA) medium
- Actively growing pure culture of the target fungus (e.g., *Rhizoctonia solani*) on PDA
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer or scalpel (5-7 mm diameter)
- Micropipettes and sterile tips
- Sterile flasks or bottles for media preparation
- Laminar flow hood
- Incubator set to 25°C (or optimal temperature for the test fungus)
- Ruler or calipers for measurement

Procedure

- **Fungal Culture Preparation:** Subculture the test fungus onto fresh PDA plates and incubate at 25°C until the mycelium covers a significant portion of the plate (typically 5-7 days). Use the actively growing edges of the colony for the assay.^[7]
- **Stock Solution Preparation:**
 - Accurately weigh a known amount of **Fenfuram** and dissolve it in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10,000 mg/L).
 - Ensure the **Fenfuram** is completely dissolved. This stock solution should be stored appropriately, protected from light.

- Preparation of Fungicide-Amended Media:
 - Prepare PDA according to the manufacturer's instructions and sterilize it by autoclaving.
 - Allow the molten agar to cool to a manageable temperature (approximately 45-50°C) in a water bath to prevent degradation of the fungicide.
 - Perform serial dilutions of the **Fenfuram** stock solution with sterile distilled water to create a range of working concentrations.
 - Add the appropriate volume of each **Fenfuram** dilution to flasks of molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Ensure the volume of solvent added is constant across all treatments and does not exceed 1% (v/v) of the media volume.
 - Prepare a control plate by adding the same amount of solvent (e.g., DMSO) without **Fenfuram** to a flask of molten PDA.^[9]
 - Mix each flask thoroughly and pour approximately 20 mL of the amended or control PDA into sterile Petri dishes. Allow the plates to solidify completely in a laminar flow hood.
- Inoculation:
 - Using a sterile cork borer or scalpel, cut 5 mm diameter mycelial plugs from the leading edge of the actively growing fungal culture.^[9]
 - Aseptically transfer one mycelial plug to the center of each prepared **Fenfuram**-amended and control plate, ensuring the mycelial side is in contact with the agar surface.^{[4][8]}
- Incubation:
 - Seal the Petri dishes with paraffin film to prevent contamination and dehydration.
 - Incubate the plates in an inverted position at 25°C in the dark for a period determined by the growth rate of the fungus on the control plate (typically until the colony on the control plate has reached approximately 70-80% of the plate diameter).^[7]
- Data Collection and Analysis:

- Measure the diameter of the fungal colony in two perpendicular directions for each plate. [9]
- Calculate the average diameter for each replicate.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula[9]:

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Inhibition (%) = [(DC - DT) / DC] x 100 Where: DC = Average diameter of the colony on the control plate. DT = Average diameter of the colony on the treated plate.

- Use the inhibition data to perform a probit or logistic regression analysis to determine the EC50 value (the concentration of **Fenfuram** that causes 50% inhibition of mycelial growth).[8][10]

Data Presentation

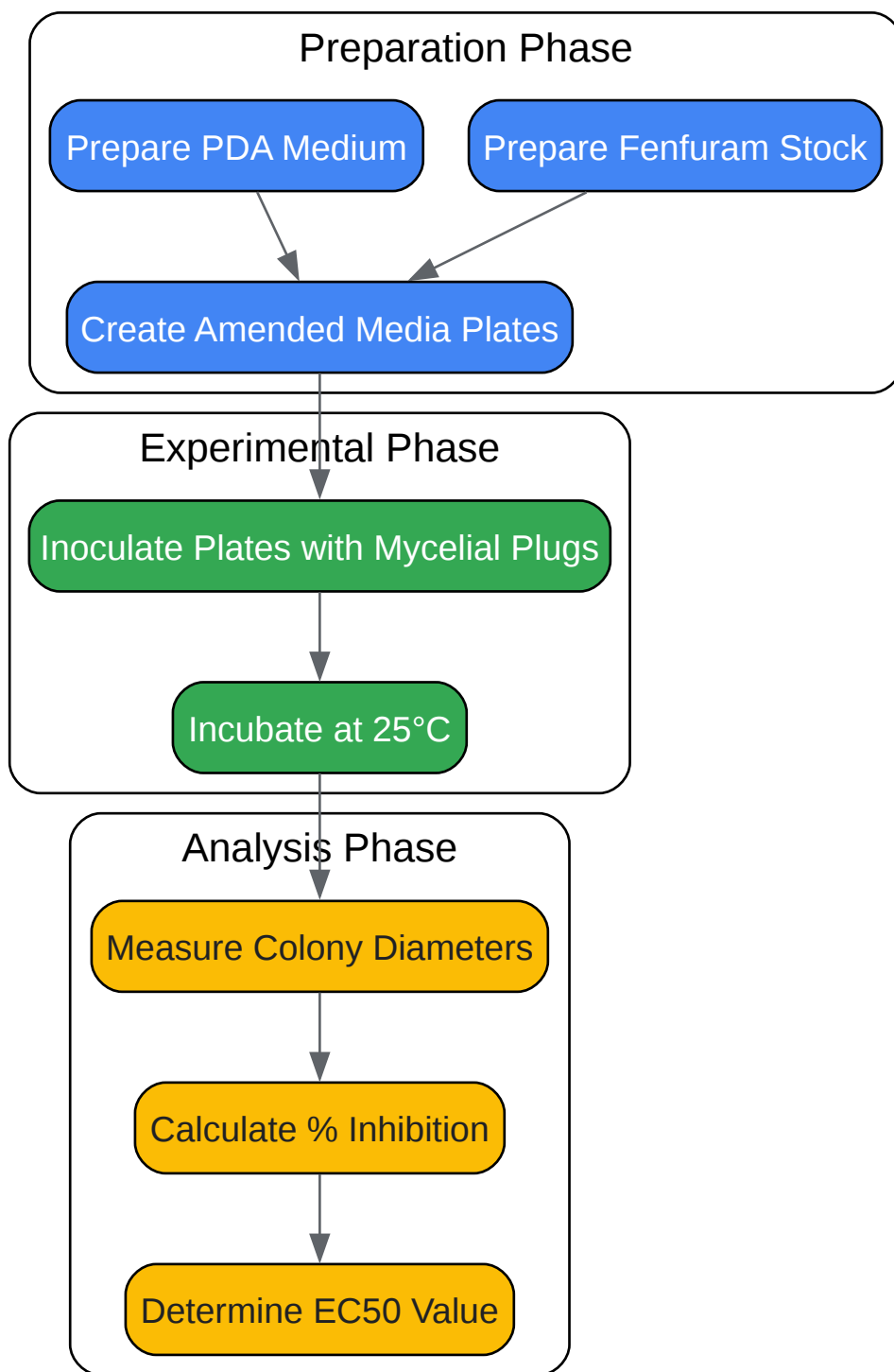
The efficacy of **Fenfuram** is typically summarized by its EC50 value. The table below presents example data for **Fenfuram** against a common plant pathogen.

Fungicide	Target Pathogen	EC50 (mg/L)	Reference
Fenfuram	Rhizoctonia solani	6.18	[11]
Boscalid	Rhizoctonia solani	1.71	[11]

Visualizations

Experimental Workflow

Mycelial Growth Inhibition Assay Workflow

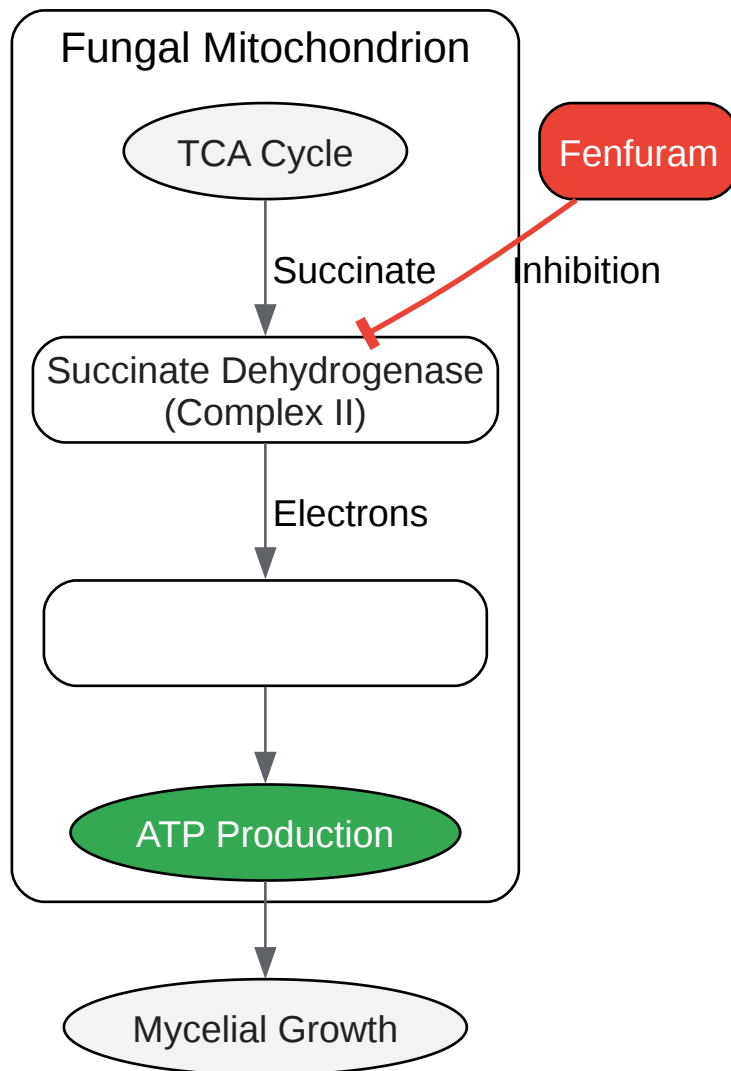


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Caption: Workflow for the **Fenfuram** mycelial growth inhibition assay.

Fenfuram's Mode of Action

Fenfuram Mode of Action: SDH Inhibition



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Caption: **Fenfuram** inhibits the enzyme Succinate Dehydrogenase (SDH).

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